molecular formula C6H10O3 B049989 Ethyl (S)-2-oxiranylacetate CAS No. 112083-63-3

Ethyl (S)-2-oxiranylacetate

Cat. No.: B049989
CAS No.: 112083-63-3
M. Wt: 130.14 g/mol
InChI Key: WHUSTVAXKRFVPD-YFKPBYRVSA-N
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Description

Ethyl (S)-2-oxiranylacetate is an organic compound characterized by the presence of an oxirane ring (epoxide) and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (S)-2-oxiranylacetate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroacetate with a base to form ethyl glycidate, which is then subjected to epoxidation to yield this compound. The reaction conditions typically include the use of a strong base such as sodium hydroxide and an oxidizing agent like m-chloroperoxybenzoic acid.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: Ethyl (S)-2-oxiranylacetate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.

Major Products Formed:

    Diols: Formed through the oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the ester group.

    Substituted Esters: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Ethyl (S)-2-oxiranylacetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of Ethyl (S)-2-oxiranylacetate involves the reactivity of its oxirane ring and ester group. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can result in the modification of biological molecules, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Ethyl glycidate: Similar in structure but lacks the ester functional group.

    Methyl (S)-2-oxiranylacetate: Similar but with a methyl group instead of an ethyl group.

    Ethyl ®-2-oxiranylacetate: The enantiomer of this compound.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both an oxirane ring and an ester group

Properties

IUPAC Name

ethyl 2-[(2S)-oxiran-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-8-6(7)3-5-4-9-5/h5H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUSTVAXKRFVPD-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448281
Record name Ethyl (S)-2-oxiranylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112083-63-3
Record name Ethyl (2S)-2-oxiraneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112083-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (S)-2-oxiranylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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